molecular formula C11H18ClNO B1471506 Cyclohexyl(furan-2-yl)methanamine hydrochloride CAS No. 1864059-07-3

Cyclohexyl(furan-2-yl)methanamine hydrochloride

Cat. No. B1471506
CAS RN: 1864059-07-3
M. Wt: 215.72 g/mol
InChI Key: QCTPTZVSYZHFKP-UHFFFAOYSA-N
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Description

Cyclohexyl(furan-2-yl)methanamine hydrochloride, also known as CFM-HCl, is an important organic compound used in the field of pharmaceuticals and chemical research. CFM-HCl is a white, crystalline solid with a molecular weight of 180.20 g/mol and a melting point of 105-106°C. It is a cyclic amine and is synthesized from cyclohexanone and furan-2-ylmethanamine. CFM-HCl has a variety of applications in the pharmaceutical, chemical, and biological sciences, including synthesis of new drugs and compounds, drug delivery systems, and biochemical and physiological studies.

Mechanism of Action

The mechanism of action of Cyclohexyl(furan-2-yl)methanamine hydrochloride is not fully understood. It is believed to act as a proton donor, which helps to facilitate the formation of a hydrogen bond between two molecules. Additionally, this compound is thought to act as an electron donor, which helps to increase the electron density of the molecule and therefore increase its reactivity.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that it can act as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. Additionally, this compound has been shown to have an effect on the release of hormones, such as cortisol, which is involved in the regulation of stress.

Advantages and Limitations for Lab Experiments

Cyclohexyl(furan-2-yl)methanamine hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable. Additionally, it is non-toxic and has a low melting point, which makes it easier to handle and store. However, there are some limitations to using this compound in laboratory experiments. It is not water soluble, which can make it difficult to work with in certain experiments. Additionally, it is not very soluble in organic solvents, which can limit its use in certain reactions.

Future Directions

The potential applications of Cyclohexyl(furan-2-yl)methanamine hydrochloride are vast and are still being explored. Some potential future directions of research include the use of this compound as a drug delivery system, the use of this compound in the synthesis of new drugs and compounds, and the use of this compound in the study of the biochemical and physiological effects of drugs on the human body. Additionally, this compound could be used in the synthesis of polymers and biopolymers, as well as in the synthesis of other organic compounds. Finally, this compound could be used in the development of new catalysts and reagents for use in chemical and biochemical reactions.

Scientific Research Applications

Cyclohexyl(furan-2-yl)methanamine hydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of new drugs and compounds, as well as in drug delivery systems. It has also been used in biochemical and physiological studies, such as the study of the effects of drugs on the human body. Additionally, this compound has been used in the synthesis of other compounds, such as the synthesis of polymers and biopolymers.

properties

IUPAC Name

cyclohexyl(furan-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9;/h4,7-9,11H,1-3,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTPTZVSYZHFKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=CO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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